molecular formula C12H10BrNO2 B15074342 N-(4-bromo-2-methylphenyl)-3-furamide

N-(4-bromo-2-methylphenyl)-3-furamide

Cat. No.: B15074342
M. Wt: 280.12 g/mol
InChI Key: QMTSXZNIIYOKMR-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-3-furamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a furan ring through an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-3-furamide typically involves the condensation reaction between 4-bromo-2-methylaniline and furfural. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-3-furamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-3-furamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-3-furamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2-methylphenyl)-3-furamide is unique due to the presence of both a bromine atom and a furan ring, which confer specific chemical and biological properties. Its unique structure allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to its analogs .

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)furan-3-carboxamide

InChI

InChI=1S/C12H10BrNO2/c1-8-6-10(13)2-3-11(8)14-12(15)9-4-5-16-7-9/h2-7H,1H3,(H,14,15)

InChI Key

QMTSXZNIIYOKMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=COC=C2

Origin of Product

United States

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